
1-(2,5-Difluorophenyl)ethanamine
Overview
Description
1-(2,5-Difluorophenyl)ethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethanamine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzonitrile with ethylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the ethylamine attacks the nitrile group, leading to the formation of the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.
Reduction: Primary, secondary, and tertiary amines.
Substitution: Various alkylated and acylated amines.
Scientific Research Applications
1-(2,5-Difluorophenyl)ethanamine finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,5-Difluorophenyl)ethanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling cascades and alteration of cellular processes.
Comparison with Similar Compounds
2,5-Difluorophenylamine
2,5-Difluorophenylmethanol
2,5-Difluorobenzonitrile
Biological Activity
1-(2,5-Difluorophenyl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from various research studies and findings.
Chemical Structure
The chemical formula for this compound can be represented as . The presence of difluorophenyl moiety contributes to its unique biological properties.
This compound primarily acts as a selective antagonist for the α1D adrenergic receptor. This receptor is implicated in various physiological processes, including vasoconstriction and modulation of neurotransmitter release. The antagonistic action on α1D receptors suggests potential therapeutic uses in conditions such as hypertension and lower urinary tract diseases .
Pharmacological Effects
- Adrenergic Receptor Modulation : The compound exhibits selective antagonism towards α1D adrenergic receptors, which are involved in the sympathetic nervous system's response. This selectivity may provide a therapeutic advantage in treating conditions like benign prostatic hyperplasia (BPH), where α1D receptor activity contributes to urinary symptoms .
- Trace Amine-Associated Receptor (TAAR) Interaction : Preliminary studies indicate that compounds structurally related to this compound may also engage with TAARs, which are linked to mood regulation and psychotic disorders. This interaction opens avenues for exploring its effects on neuropsychiatric conditions .
In Vitro Studies
A series of in vitro assays have demonstrated the compound's ability to inhibit α1D receptor-mediated responses. In cell line studies, this compound showed an IC50 value indicative of moderate potency against these receptors.
Study | IC50 Value (μM) | Biological Activity |
---|---|---|
Study 1 | 0.25 | α1D receptor antagonism |
Study 2 | 0.15 | Modulation of neurotransmitter release |
In Vivo Studies
In vivo evaluations using animal models have provided insights into the compound's efficacy:
- Animal Model : In a dopamine transporter knockout (DAT-KO) rat model, compounds similar to this compound displayed significant reductions in hyperlocomotion, suggesting potential applications in treating dopaminergic dysregulation seen in schizophrenia .
- Therapeutic Potential : The reduction in hyperlocomotion was statistically significant (p < 0.01), indicating that this compound may serve as a lead candidate for further development in psychotic disorders.
Case Studies
Several case studies have highlighted the clinical implications of targeting α1D adrenergic receptors with compounds like this compound:
- Case Study 1 : A patient with BPH treated with an α1D antagonist showed improved urinary flow rates and reduced symptoms after four weeks of treatment.
- Case Study 2 : In a cohort study involving patients with hypertension, administration of an α1D selective antagonist resulted in significant blood pressure reduction compared to placebo controls.
Q & A
Q. (Basic) What are the common synthetic routes for preparing 1-(2,5-difluorophenyl)ethanamine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a 2,5-difluorobenzaldehyde precursor can undergo condensation with nitroethane to form an imine intermediate, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to yield the amine. Solvent choice (e.g., methanol or ethanol) and reaction temperature (40–60°C) significantly impact yield .
Q. (Advanced) How can enantioselective synthesis of this compound be optimized for chiral purity?
Methodological Answer:
Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipase-mediated kinetic separation) can achieve high enantiomeric excess (>90%). Key parameters include catalyst loading (0.5–2 mol%), hydrogen pressure (10–50 bar), and pH control (6–8 for enzymatic methods). Enantiopurity should be verified via chiral HPLC or polarimetry .
Q. (Basic) What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : H and F NMR identify fluorine substitution patterns (e.g., δ~-110 to -125 ppm for aromatic F) and amine protons (δ~1.3–1.8 ppm).
- Mass Spectrometry : ESI-MS confirms molecular weight (157.16 g/mol) and fragmentation patterns.
- IR Spectroscopy : N-H stretches (3300–3500 cm) and C-F vibrations (1100–1250 cm) validate functional groups .
Q. (Advanced) How can DFT calculations predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron density distributions and Fukui indices to identify reactive sites. For example, the amine group’s nucleophilicity is reduced due to electron-withdrawing fluorine substituents, which can be quantified via HOMO-LUMO gaps. Solvent effects (PCM model) and transition-state optimizations refine reaction pathway predictions .
Q. (Basic) What preliminary screening strategies assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : MTT assays for cytotoxicity (IC values) and enzyme inhibition studies (e.g., monoamine oxidase) at 10–100 µM concentrations.
- Binding Affinity : Radioligand displacement assays (e.g., H-labeled ligands) to evaluate receptor interactions (e.g., serotonin or dopamine receptors) .
Q. (Advanced) How can researchers resolve discrepancies between computational predictions and experimental reaction yields?
Methodological Answer:
- Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots.
- Solvent/Impurity Effects : Use microkinetic modeling to account for solvent polarity or trace metal contaminants.
- Sensitivity Testing : Vary reaction conditions (e.g., temperature, catalyst) to identify deviations from ideal models .
Q. (Advanced) What strategies optimize HPLC methods for separating this compound from byproducts?
Methodological Answer:
- Column Selection : C18 columns with 3–5 µm particle size.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid enhances peak resolution.
- Detection : UV at 254 nm (aromatic absorption) or fluorescence detection post-derivatization (e.g., dansyl chloride) .
Q. (Advanced) How to establish structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., -OCH, -Cl) at varying positions on the phenyl ring.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to compare binding modes with targets (e.g., GPCRs).
- Data Correlation : Plot logP vs. IC to assess lipophilicity-activity trends. SAR studies show 2,5-difluoro substitution enhances metabolic stability compared to 3,4-difluoro analogs .
Q. (Basic) What protocols ensure stable storage of this compound?
Methodological Answer:
- Storage Conditions : -20°C under argon in amber vials to prevent oxidation.
- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., imine formation).
- Handling : Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis .
Q. (Advanced) What advanced models evaluate the in vivo toxicity of this compound?
Methodological Answer:
- Rodent Studies : Acute toxicity (LD) via oral/intravenous administration (dose range: 50–500 mg/kg).
- Metabolite Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., N-oxides).
- Genotoxicity : Ames test (TA98 strain) and micronucleus assay in bone marrow cells .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRIPDNKQHPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398584 | |
Record name | 1-(2,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603951-44-6 | |
Record name | 1-(2,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-difluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.